Methyl 3-oxo-3-(3-thienyl)propanoate
Overview
Description
Methyl 3-oxo-3-(3-thienyl)propanoate is an organic compound with the molecular formula C₈H₈O₃S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a keto group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
- The (S)-enantiomer of duloxetine is pharmaceutically active, and Methyl 3-oxo-3-(3-thienyl)propanoate contributes to its formation .
- The reduction process involves enzymatic activity, likely mediated by specific reductases, leading to the conversion of the ketone group to the corresponding alcohol group .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Methyl 3-oxo-3-(3-thienyl)propanoate interacts with whole cells of Rhodotorula glutinis, a type of yeast, in a bioreduction process . This interaction results in the reduction of this compound to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its interactions with Rhodotorula glutinis. The compound’s influence on cell function is demonstrated by its role in the bioreduction process, which involves the conversion of the compound into an intermediate product .
Molecular Mechanism
At the molecular level, this compound is reduced by the cells of Rhodotorula glutinis to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This process demonstrates the compound’s ability to participate in enzyme-catalyzed reactions and influence changes in the biochemical composition of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the bioreduction of this compound by Rhodotorula glutinis was observed to occur at 30 g/l over a period of 48 hours . This suggests that the compound is stable under these conditions and can exert its effects over a sustained period.
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the production of (S)-duloxetine . The compound interacts with the cells of Rhodotorula glutinis, which act as a biological catalyst in its reduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-3-(3-thienyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the corresponding ester. This ester is then subjected to a Claisen condensation reaction with ethyl acetate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(3-thienyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 3-oxo-3-(3-thienyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-(2-thienyl)propanoate
- Ethyl 3-oxo-3-(3-thienyl)propanoate
- Methyl 3-oxo-3-(4-thienyl)propanoate
Uniqueness
Methyl 3-oxo-3-(3-thienyl)propanoate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
methyl 3-oxo-3-thiophen-3-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQWAOZFIOUSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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